Propargyl-PEG4-(CH2)3-acid
Overview
Description
Propargyl-PEG4-(CH2)3-acid: is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage .
Mechanism of Action
Target of Action
Propargyl-PEG4-(CH2)3-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology . This technology uses two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound features a carboxylic acid at one end and a propargyl group at the other . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein degradation . The compound can be used in the synthesis of PROTACs, which act as stoichiometric degraders, resulting in degradation of target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the action of this compound is the degradation of target proteins . For example, in the synthesis of BTK-IAP PROTACs, the compound leads to the degradation of Bruton’s Tyrosine Kinase (BTK) protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction between the propargyl group and azide-bearing compounds can be affected by the presence of copper ions . Additionally, the compound’s stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Propargyl-PEG4-(CH2)3-acid can react with primary amine groups in the presence of activators to form a stable amide bond . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with azide-containing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction results in a stable triazole linkage, which can influence the function of the biomolecule it is attached to.
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its distribution in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-acid can be synthesized through the modification of commercially available α-hydroxyl ω-carboxyl PEG. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG4-(CH2)3-acid undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds to form triazole linkages via copper-catalyzed azide-alkyne cycloaddition.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Used as activators in amide bond formation reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: Propargyl-PEG4-(CH2)3-acid is used as a building block for the synthesis of small molecules, conjugates of small molecules, and biomolecules. It is also used in the synthesis of tool compounds for chemical biology and medicinal chemistry .
Biology: In biological applications, the hydrophilic PEG linker facilitates solubility, making it suitable for bioconjugation and PEGylation processes .
Medicine: The compound is used in the development of antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC molecules) for targeted protein degradation .
Industry: this compound is employed in various industrial applications, including drug delivery systems and the synthesis of functionalized materials .
Comparison with Similar Compounds
Propargyl-PEG3-acid: A similar compound with a shorter PEG spacer.
Propargyl-PEG4-acid: Another similar compound with a slightly different structure.
Uniqueness: Propargyl-PEG4-(CH2)3-acid is unique due to its specific PEG spacer length and the presence of both a propargyl group and a terminal carboxylic acid. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXSTNURGGFVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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